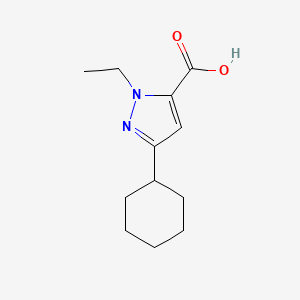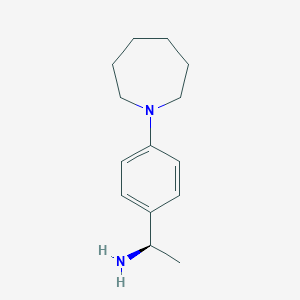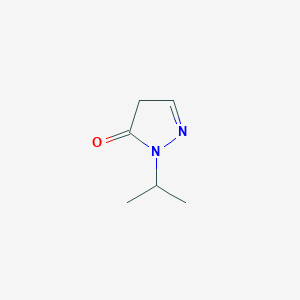
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyridine ring with an amino group and a nitrile group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile typically involves the reaction of 3-amino-4-oxo-1,4-dihydropyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-amino-4-oxo-pyridine derivatives, while reduction can produce 3-amino-4-hydroxy-pyridine derivatives .
科学的研究の応用
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products, including dyes and pigments.
作用機序
The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine-protein kinase, which plays a role in cell signaling pathways .
類似化合物との比較
Similar Compounds
4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino-benzoic Acid: Known for its role in folic acid metabolism.
6-((1-(4-Cyanophenyl)-2-oxo-1,2-dihydro-3-pyridinyl)amino)-N-cyclopropyl-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide: A compound with potential anticancer properties.
Uniqueness
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
2-(3-amino-4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3O/c8-2-4-10-3-1-7(11)6(9)5-10/h1,3,5H,4,9H2 |
InChIキー |
UGELZJMKONOYHA-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
